molecular formula C9H18ClNO4 B1441426 (R)-Diethyl 2-aminopentanedioate hydrochloride CAS No. 1001-19-0

(R)-Diethyl 2-aminopentanedioate hydrochloride

Cat. No.: B1441426
CAS No.: 1001-19-0
M. Wt: 239.69 g/mol
InChI Key: WSEQLMQNPBNMSL-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Diethyl 2-aminopentanedioate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO4 and its molecular weight is 239.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

diethyl (2R)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEQLMQNPBNMSL-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@H](C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-Diethyl 2-aminopentanedioate hydrochloride is a compound of significant interest in medicinal chemistry and biochemistry due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

(R)-Diethyl 2-aminopentanedioate hydrochloride has the molecular formula C9H18ClNO4C_9H_{18}ClNO_4 and a molecular weight of approximately 211.64 g/mol. It features two ethyl ester groups and an amino group attached to a pentanedioic acid backbone, which contributes to its reactivity and utility in various chemical reactions. The compound appears as a white solid and is soluble in water, making it suitable for biochemical applications .

Synthesis

The synthesis of (R)-diethyl 2-aminopentanedioate hydrochloride typically involves the reaction of diethyl malonate with appropriate amine derivatives. The following general steps outline the synthetic pathway:

  • Preparation of Diethyl Malonate : Diethyl malonate serves as the starting material.
  • Amine Reaction : An appropriate amine is reacted with diethyl malonate under controlled conditions.
  • Hydrochloride Formation : The resulting product is treated with hydrochloric acid to form the hydrochloride salt.

Biological Activities

(R)-Diethyl 2-aminopentanedioate hydrochloride exhibits various biological activities primarily due to its structure as an amino acid derivative. These activities include:

  • Metabolic Pathway Interactions : The compound has been studied for its potential roles in metabolic pathways, particularly as a precursor for synthesizing bioactive compounds like D-glutamate derivatives .
  • Neuroprotective Properties : Preliminary studies suggest that (R)-diethyl 2-aminopentanedioate hydrochloride may have neuroprotective effects, potentially influencing neurotransmitter synthesis and signaling pathways .
  • Enzymatic Interactions : The compound can interact with various enzymes, which may lead to inhibition or enhancement of metabolic processes .

Research Findings

Several studies have investigated the biological activity of (R)-diethyl 2-aminopentanedioate hydrochloride. Key findings include:

  • Enzyme Inhibition Studies : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
  • Cellular Effects : In vitro studies have shown that (R)-diethyl 2-aminopentanedioate hydrochloride influences cell signaling pathways and gene expression in various cell types .

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that (R)-diethyl 2-aminopentanedioate hydrochloride could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative diseases.
  • Antimicrobial Activity :
    • Another research effort highlighted the compound's antimicrobial properties against specific bacterial strains, indicating its potential application in developing new antibiotics.

Comparative Analysis

To better understand the unique properties of (R)-diethyl 2-aminopentanedioate hydrochloride, a comparison with related compounds is helpful:

Compound NameMolecular FormulaUnique Features
Diethyl L-tartrateC8H14O6Used as a chiral building block
L-Ornithine HydrochlorideC5H12ClN3O2Involved in urea cycle; plays a role in metabolism
Diethyl L-glutamateC8H14N2O4Precursor for neurotransmitters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.